molecular formula C10H15FN5O12P3 B1207671 2'-Deoxy-2'-fluoroadenosine triphosphate CAS No. 73449-07-7

2'-Deoxy-2'-fluoroadenosine triphosphate

Cat. No. B1207671
CAS RN: 73449-07-7
M. Wt: 509.17 g/mol
InChI Key: CCXCDDWASROAJA-QYYRPYCUSA-N
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Description

2’-Deoxy-2’-fluoroadenosine-5’-triphosphate is a pivotal compound in the biomedical sector. It exhibits extensive utility as a substrate for diverse enzymes implicated in DNA synthesis and repair . It is a fluorinated analog of ATP, the pivotal energy substrate for cellular metabolism . It acts as an inhibitor of E. coli RNA polymerase and is also an analog of adenosine triphosphate (ATP), which is needed for cellular energy production .


Molecular Structure Analysis

The molecular formula of 2’-Deoxy-2’-fluoroadenosine-5’-triphosphate is C10H15FNO12P3 . It is an analogue of adenosine-5’-O-triphosphate (ATP) in which the ribose 2’-hydroxyl group is replaced by fluorine .


Chemical Reactions Analysis

2’-Deoxy-2’-fluoroadenosine-5’-triphosphate is a competitive inhibitor of ATP. It inhibits the synthesis of RNA, DNA, and protein in cell culture at high concentrations . It was found to be incorporated into an acid-insoluble fraction at a rate less than 1% of that of ATP incorporation .


Physical And Chemical Properties Analysis

The molecular weight of 2’-Deoxy-2’-fluoroadenosine-5’-triphosphate is 453.15 (free acid) . The molecular formula is C10H12FN5O3 . The average mass is 269.232 Da and the monoisotopic mass is 269.092407 Da .

Scientific Research Applications

Substrate and Inhibitor Properties in RNA Synthesis

2'-Deoxy-2'-fluoroadenosine triphosphate (AfTP) has been studied for its effects on RNA synthesis. Specifically, it has been found to act as a strong, mixed-type inhibitor in the poly(dAT)-dependent reaction of Escherichia coli RNA polymerase, significantly impacting the synthesis of poly(AU) (Ishihama et al., 1980).

Polymerization and Properties in Nucleic Acids

2'-Deoxy-2'-fluoroadenosine has been transformed chemically to produce poly(2'-deoxy-2'-fluoroadenylic acid) [poly(Af)], which exhibits similar properties to poly(A) in terms of UV absorption spectra and CD profiles. This substance forms complexes with poly-(U) and poly(I), displaying specific thermal stability characteristics (Ikehara et al., 1978).

Antiviral Applications

In the context of hepatitis C virus (HCV) research, 2′-Deoxy-2′-fluorocytidine (FdC) and its triphosphate form have been identified as potent inhibitors of the HCV RNA replicon in cell cultures. This compound inhibits the NS5B polymerase of HCV, indicating its potential in antiviral applications (Stuyver et al., 2004).

Fluorescence Light-Up DNA Probes

2'-Deoxycytidine and its 5'-O-triphosphate bearing solvatochromic fluorophores have been synthesized for the development of DNA probes. These probes exhibit significant light-up and color change when interacting with proteins or lipids, demonstrating their potential in studying protein-DNA interactions (Güixens-Gallardo & Hocek, 2021).

Enzymatic Synthesis and NMR Studies

Enzymatic synthesis of 2-fluoroadenosine-5'-triphosphate and its incorporation into RNA have been achieved, with NMR studies indicating its ability to form base pairs in RNA. This showcases its utility as an NMR probe for studying RNA structures and interactions (Scott et al., 2004).

mRNA Translation Studies

Research on 2'-modified mRNA, including 2'-fluoro- and 2'-amino-2'-deoxynucleoside triphosphates, has shown that 2'-fluoro-2'-deoxy-adenosine-modified mRNA can successfully produce luciferase both in vitro and in vivo. This finding is significant for understanding mRNA translation and its potential applications in gene expression studies (Aurup et al., 1994).

Therapeutic and Drug Design Applications

In the realm of therapeutic applications, 2'-deoxy-2'-fluoro nucleotides have been evaluated for their safety when used in short interfering RNAs (siRNAs) conjugated to ligands for targeted delivery. The study found low and transient exposure to monomer metabolites and no significant impact on mitochondria or accumulation of monomers, supporting their safe use in the design of stabilized therapeutic siRNAs (Janas et al., 2019).

Bioorthogonal Reactions and Labeling in DNA Synthesis

Research into bioorthogonal reactions with DNA has led to the development of 2'-deoxyuridine triphosphates with reactive groups for postsynthetic labeling. These modifications have been successfully applied in oligonucleotide preparation and labeling, highlighting their potential in specific DNA-targeting applications (Merkel et al., 2016).

properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN5O12P3/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXCDDWASROAJA-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50994203
Record name 9-[2-Deoxy-2-fluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-2'-fluoroadenosine triphosphate

CAS RN

73449-07-7
Record name 2'-Fluoro-2'-deoxyadenosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073449077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[2-Deoxy-2-fluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Ishihama, M ENAMI, Y NISHIJIMA… - The Journal of …, 1980 - academic.oup.com
The effects of 2′-substitutions of ATP on the substrate and inhibitor properties for RNA synthesis were studied in the poly(dAT)-dependent reaction of Escherichia coli RNA polymerase. …
Number of citations: 11 academic.oup.com
A Zatorski, BM Goldstein, TD Colby… - Journal of medicinal …, 1995 - ACS Publications
Three analogues of thiazole-4-carboxamide adenine dinucleotide (TAD)(1-3) containing a fluorine atom at the C2'of the adenine nucleoside (in the riboand arabino configuration) and …
Number of citations: 50 pubs.acs.org
JV Tuttle, M Tisdale, TA Krenitsky - Journal of medicinal chemistry, 1993 - ACS Publications
Twenty purine 2,-deoxy-2,-fluororibosides were synthesized by enzymic pentosyl transferfrom 2,-deoxy-2,-fluorouridine. Each nucleoside analogue was assayed for cytotoxicity in …
Number of citations: 86 pubs.acs.org
JS Weinger, KM Parnell, S Dorner, R Green… - Nature structural & …, 2004 - nature.com
The ribosome accelerates the rate of peptide bond formation by at least 10 7 -fold, but the catalytic mechanism remains controversial. Here we report evidence that a functional group on …
Number of citations: 364 www.nature.com
AB Eldrup, CR Allerson, CF Bennett… - Journal of Medicinal …, 2004 - ACS Publications
… As before, the corresponding adenosine derivative 2‘-deoxy-2‘-fluoroadenosine triphosphate (Table 2, 7, IC 50 > 50 μM) derivative was found to be inactive. Since both the 2‘-O-methyl …
Number of citations: 258 pubs.acs.org
SA Strobel, L Ortoleva-Donnelly - Chemistry & biology, 1999 - cell.com
Background The group I intron is an RNA enzyme capable of efficiently catalyzing phosphoryl-transfer reactions. Functional groups that stabilize the chemical transition state of the …
Number of citations: 96 www.cell.com
L Iannazzo, G Laisné, M Fonvielle, E Braud… - …, 2015 - Wiley Online Library
… Secondly, the CCA-adding enzyme was used to restore the full tRNA sequence with cytosine triphosphate (for position 75) and 2′-deoxy-2′-fluoroadenosine triphosphate (for position …
KW Pankiewicz - Pharmacology & therapeutics, 1997 - Elsevier
Novel Nicotinamide Adenine Dinucleotide Analogues as Potential Anticancer Agents: Quest for Specific Inhibition of Inosine Monop Page 1 Pharmacol. Ther. Vol. 76, Nos. l-3, pp. 89-…
Number of citations: 44 www.sciencedirect.com

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